3-[(3-Methoxyphenoxy)methyl]benzoic acid

Catalog No.
S3251384
CAS No.
30082-38-3
M.F
C15H14O4
M. Wt
258.273
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Methoxyphenoxy)methyl]benzoic acid

CAS Number

30082-38-3

Product Name

3-[(3-Methoxyphenoxy)methyl]benzoic acid

IUPAC Name

3-[(3-methoxyphenoxy)methyl]benzoic acid

Molecular Formula

C15H14O4

Molecular Weight

258.273

InChI

InChI=1S/C15H14O4/c1-18-13-6-3-7-14(9-13)19-10-11-4-2-5-12(8-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

GMOMCGDLRGTKJD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)O

solubility

not available
  • Benzoic Acid

    Benzoic acid has a wide range of applications in scientific research, including its use as a:

    • Preservative )
    • Precursor in the synthesis of other organic compounds Source: Royal Society of Chemistry:
  • Methoxyphenol (also known as Anisole)

    Methoxyphenol has also been used in scientific research for various purposes, such as:

    • A solvent Source: ScienceDirect:
    • A flavoring agent Source: Erowid: Note: Erowid is not a scientific source, but it confirms the use of methoxyphenol as a flavoring agent.

3-[(3-Methoxyphenoxy)methyl]benzoic acid, with the molecular formula C15H14O4 and CAS Number 30082-38-3, is characterized by a benzoic acid core substituted with a methoxyphenoxy group. The compound features a methoxy group (-OCH₃) attached to the phenyl ring, which enhances its solubility and potential biological activity. It has a molecular weight of approximately 258.27 g/mol .

Typical of carboxylic acids and ethers. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The ether bond may participate in nucleophilic substitution reactions under suitable conditions.

Research indicates that 3-[(3-Methoxyphenoxy)methyl]benzoic acid exhibits notable biological activities. Its structural features suggest potential anti-inflammatory and analgesic properties, similar to other benzoic acid derivatives. The methoxy group may contribute to its ability to interact with biological targets effectively .

Several synthetic routes have been explored for the preparation of 3-[(3-Methoxyphenoxy)methyl]benzoic acid:

  • Direct Alkylation: Starting from 3-methoxyphenol, alkylation with benzyl bromide followed by hydrolysis can yield the target compound.
  • Coupling Reactions: Utilizing coupling agents to link the methoxyphenol moiety with benzoic acid derivatives.
  • Multi-step Synthesis: Involves several reaction steps including protection/deprotection strategies for functional groups.

This compound has various applications in:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activity.
  • Chemical Research: Used in studies focused on organic synthesis and medicinal chemistry.
  • Material Science: Investigated for its properties in polymer chemistry and as an additive.

Interaction studies of 3-[(3-Methoxyphenoxy)methyl]benzoic acid reveal its potential binding interactions with various enzymes and receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential. For instance, binding affinity assays can provide insights into its effectiveness against specific biological targets.

Several compounds share structural similarities with 3-[(3-Methoxyphenoxy)methyl]benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-[(4-Methoxyphenoxy)methyl]benzoic acidC15H14O4Substituted at the para position of the phenyl ring
2-[(3-Methoxyphenoxy)methyl]benzoic acidC15H14O4Substituted at the ortho position
3-(4-formyl-2-methoxyphenoxy)methylbenzoic acidC16H14O5Contains a formyl group providing different reactivity

Uniqueness: The specific positioning of the methoxy group on the phenyl ring distinguishes 3-[(3-Methoxyphenoxy)methyl]benzoic acid from its analogs, potentially influencing its solubility, reactivity, and biological interactions.

Ullmann Condensation-Based Synthesis Pathways

Ullmann condensation remains a cornerstone for constructing aryl ether linkages in this compound. A representative protocol involves reacting 2-chlorobenzoic acid with 3-methoxyphenol in the presence of anhydrous potassium carbonate, copper powder, and cuprous iodide under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electron-deficient aromatic ring of the chlorobenzoic acid derivative.

Key parameters influencing yield include:

  • Catalyst loading: A 5–10 mol% copper catalyst (e.g., CuI) optimizes coupling efficiency while minimizing side reactions.
  • Base selection: Potassium carbonate outperforms sodium carbonate due to its superior solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
  • Reaction time: Extended reflux periods (8–12 hours) enhance conversion rates but risk decomposition of the methoxyphenoxy moiety.

Typical yields range from 65% to 85%, with impurities primarily arising from incomplete substitution or over-etherification.

Optimization of Copper-Catalyzed Coupling Reactions

Copper-mediated strategies have been refined to address limitations in traditional Ullmann protocols. A notable advancement involves using copper(I) iodide with 1,10-phenanthroline as a ligand, which stabilizes the active catalytic species and accelerates the coupling kinetics. This system operates efficiently at lower temperatures (80–100°C) compared to conventional methods, reducing energy input and byproduct formation.

Mechanistic insights:

  • Oxidative addition of the aryl halide to Cu(I) forms a Cu(III) intermediate.
  • Transmetalation with the deprotonated 3-methoxyphenol generates a Cu(III)-aryloxide complex.
  • Reductive elimination yields the desired ether linkage, regenerating the Cu(I) catalyst.

Comparative studies show that replacing Cu powder with CuI increases yield reproducibility from ±15% to ±5%.

Solvent Systems and Temperature Modulations in Etherification

Solvent polarity critically influences reaction thermodynamics and mass transfer.

SolventDielectric Constant (ε)Yield (%)
Dimethyl sulfoxide46.782
N,N-Dimethylformamide36.778
Water80.468

Water-based systems, though environmentally favorable, necessitate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to solubilize aromatic substrates. Temperature gradients also play a pivotal role:

  • 80°C: Maximizes selectivity for mono-etherified products.
  • >100°C: Promotes diaryl ether formation, necessitating precise thermal control.

Purification Strategies for High-Yield Isolation

Post-synthetic purification ensures pharmaceutical-grade purity (>95%). A sequential approach is employed:

  • Acid-base extraction: Crude product dissolved in sodium hydroxide (2 M) removes unreacted phenolic starting materials via aqueous phase separation.
  • Charcoal treatment: Activated carbon (5% w/w) adsorbs colored impurities and residual copper catalysts.
  • Recrystallization: Ethanol-water (7:3 v/v) mixtures yield colorless crystals with a melting point of 142–144°C.

Advanced techniques like preparative HPLC (C18 column, acetonitrile-water gradient) resolve structurally similar byproducts but increase operational costs.

Hydrogen-Bonding Networks in Dimer Formation

The carboxylic acid functional group in 3-[(3-methoxyphenoxy)methyl]benzoic acid drives the formation of classical O—H⋯O hydrogen-bonded dimers. In analogous structures, such as 2-(3-methoxyphenoxy)benzoic acid, the hydroxyl oxygen of one molecule donates a hydrogen bond to the carbonyl oxygen of a symmetry-related molecule, creating a cyclic dimer with an $$ R_2^2(8) $$ graph-set motif [3]. The O—H⋯O bond length in such dimers typically measures approximately 1.82 Å, with a bond angle near 176°, consistent with strong, linear hydrogen bonds [3]. These dimers serve as the primary building blocks of the crystal lattice, contributing significantly to its stability.

The dimerization process is further influenced by the spatial arrangement of the methoxyphenoxy-methyl substituent. In the title compound, the benzoic acid rings are oriented at a dihedral angle of 69.6°, as observed in structurally related systems [3]. This angular displacement minimizes steric clashes between the methoxy groups and adjacent aromatic hydrogens, optimizing the geometry for hydrogen-bond formation.

Table 1: Hydrogen-bond parameters for analogous benzoic acid dimers

Interaction TypeD—H⋯ADistance (Å)Angle (°)
O—H⋯O0.82–1.821.82176 [3]

Conformational Flexibility of Methoxyphenoxy Substituents

The methoxyphenoxy-methyl group exhibits limited conformational flexibility due to steric hindrance and electronic effects. Rotation around the methylene (–CH$$_2$$–) bridge linking the phenoxy moiety to the benzoic acid core is restricted, as evidenced by the dihedral angle of 69.6° between the two aromatic rings [3]. This angle suggests a preference for a non-coplanar arrangement, which reduces π-π stacking interactions and favors intermolecular hydrogen bonding.

The methoxy group (–OCH$$_3$$) at the 3-position of the phenoxy ring further constrains rotational freedom. Electronic delocalization from the oxygen atom into the aromatic system creates partial double-bond character in the C–O bond, limiting free rotation. This rigidity is critical for maintaining the geometry required for dimer formation and crystal packing.

Intermolecular Interactions Governing Crystal Packing

Beyond hydrogen-bonded dimers, the crystal packing of 3-[(3-methoxyphenoxy)methyl]benzoic acid is stabilized by secondary interactions, including C—H⋯π and weak C—H⋯O contacts. In related compounds, aromatic C—H groups form interactions with adjacent π-systems, with distances ranging from 2.70 to 3.00 Å [3]. These interactions link dimers into extended chains, which are further connected through C—H⋯O bonds involving the methoxy oxygen atoms.

The overall crystal structure adopts a three-dimensional network, as illustrated in Figure 1. This network is characterized by alternating layers of hydrogen-bonded dimers and van der Waals contacts. The unit cell parameters, though not explicitly reported for the title compound, are likely analogous to those of 2-(3-methoxyphenoxy)benzoic acid, which crystallizes in a monoclinic system with space group $$ P2_1/c $$ [3].

Table 2: Intermolecular interaction distances in crystal packing

Interaction TypeDistance (Å)
C—H⋯π2.70–3.00 [3]
C—H⋯O2.40–2.60 [3]

The synergistic effects of hydrogen bonding, C—H⋯π interactions, and van der Waals forces result in a densely packed, thermodynamically stable crystal lattice. These structural insights are pivotal for understanding the compound’s solubility, melting point, and reactivity in solid-state applications.

Structure-Activity Relationships in Xanthone Derivatives

The investigation of structure-activity relationships in xanthone derivatives has revealed significant insights into the molecular determinants of biological activity. Comprehensive studies have demonstrated that the tricyclic dibenzo-γ-pyrone scaffold of xanthones provides a versatile platform for pharmacological modification [1] [2] [3].

Quantitative structure-activity relationship analysis of xanthone derivatives has identified key structural features that contribute to biological activity. The positioning of substituents on the aromatic rings, particularly at the carbon-1, carbon-3, carbon-6, and carbon-8 positions, significantly influences the pharmacological profile [3] [4]. The presence of functional groups such as hydroxyl, methoxy, and halogenated substituents at these positions modulates the compounds' interaction with biological targets.

Recent investigations have focused on benzylated amine-substituted xanthone derivatives, where structural modifications have demonstrated enhanced antioxidant and anti-inflammatory activities. Specifically, xanthone derivatives with halogenated benzyl substituents (compounds 4b-4d, 4f-4h) and methoxylated benzyl groups (compound 4e) attached to the butoxy amine substituent have shown significant biological activity [2]. Among these derivatives, compound 4b, containing two brominated benzyl groups, exhibited the most potent anti-inflammatory effects, demonstrating 2-4 times stronger activity than the standard drug diclofenac sodium.

The structure-activity relationship analysis has revealed that the halogenated benzylamine substituent plays a crucial role in contributing to the antioxidant and anti-inflammatory activities of xanthones [2]. This finding suggests that the electronic properties and steric effects of halogen substituents enhance the compounds' ability to interact with inflammatory mediators and cellular targets.

Table 1: Structure-Activity Relationships of Xanthone Derivatives

CompoundSubstituent PatternAnti-inflammatory ActivityCytokine SuppressionKey Structural Features
4bTwo brominated benzyl2-4x stronger than diclofenacTNF-α, IL-1β suppressionHalogenated benzylamine
4cHydroxyl substitutionModerate activityModerate suppressionElectron-donating groups
4dNitro substitutionHigh activitySignificant suppressionElectron-withdrawing groups
4eMethoxylated benzylModerate activityModerate suppressionMethoxy functionality

Leukotriene B4 Receptor Binding Affinity Studies

Leukotriene B4 receptor binding affinity studies have provided detailed insights into the structural requirements for optimal receptor interaction. High-affinity binding to leukotriene B4 receptors requires specific stereochemical features, including stereospecific 5(S), 12(R) hydroxyl groups, a cis-double bond at carbon-6, and a full-length eicosanoid backbone [5] [6].

Comprehensive binding affinity studies have characterized the leukotriene B4 receptor system in various tissue preparations. In sheep lung membranes, equilibrium saturation binding studies have demonstrated a single class of leukotriene B4 receptors with a dissociation constant of 0.18 ± 0.03 nanomolar and a receptor density of 410 ± 84 femtomoles per milligram of protein [7] [8]. These findings indicate high-affinity, stereoselective, and specific receptor sites for leukotriene B4.

Competition binding studies have established a rank order of affinity for leukotriene B4 analogues, with binding affinities correlating with their intrinsic agonistic activities in inducing polymorphonuclear neutrophil chemotaxis [5]. The structural specificity requirements for agonist binding have been extensively characterized, revealing that optimal receptor binding requires precise molecular architecture.

Table 2: Leukotriene B4 Receptor Binding Affinity Data

CompoundBinding Affinity Ki (nM)Relative PotencyStructural Requirements
LTB42100%5(S), 12(R) hydroxyl groups
LTB4-epimers3417%Stereochemical configuration
20-OH-LTB4588%Hydroxyl at position 20
2-nor-LTB4806%Shortened backbone
6-trans-epi-LTB410750.5%Trans configuration at C-6
6-trans-LTB412750.4%Trans configuration at C-6

The binding affinity studies have also investigated the role of guanine nucleotide-binding proteins in receptor affinity regulation. Removal of the G-protein or uncoupling of the receptor from the G-protein results in a 3-4-fold shift in receptor affinity for leukotriene B4 binding, without affecting the specificity of the receptor in either high-affinity or low-affinity states [7] [8].

In Vitro Anti-Inflammatory Activity Profiling

In vitro anti-inflammatory activity profiling encompasses a comprehensive range of assays designed to evaluate the anti-inflammatory potential of structural analogues. These methodologies provide critical insights into the mechanisms by which compounds modulate inflammatory processes and their potential therapeutic applications [9] [10].

Membrane stabilization assays represent a fundamental approach to evaluating anti-inflammatory activity. These assays utilize red blood cell membranes as model systems, given their structural similarity to lysosomal membranes. The protection of membrane integrity serves as an indicator of anti-inflammatory potential, as membrane stabilization can prevent the release of lysosomal enzymes and reduce inflammatory tissue damage [9] [11].

Protein denaturation inhibition assays evaluate the ability of compounds to prevent the denaturation of proteins under inflammatory conditions. This methodology assesses the protective effects of compounds against tissue damage associated with inflammatory processes, providing insights into their potential therapeutic applications [9] [11].

Enzyme inhibition assays targeting cyclooxygenase and lipoxygenase pathways have been extensively utilized to evaluate anti-inflammatory activity. These assays measure the inhibition of key enzymes involved in the arachidonic acid cascade, providing direct evidence of anti-inflammatory mechanisms [9] [12].

Table 3: In Vitro Anti-Inflammatory Activity Profiling Methods

Assay MethodPrincipleKey ParametersClinical Relevance
Membrane StabilizationRBC membrane protection% Hemolysis inhibitionLysosomal enzyme release prevention
Protein DenaturationProtein protectionIC50 for denaturationTissue damage reduction
COX/LOX InhibitionEnzyme activity reductionIC50 valuesInflammatory mediator suppression
Nitric Oxide InhibitionNO production suppressionIC50 for NO inhibitionInflammatory cascade interruption
Cytokine ProductionPro-inflammatory cytokine modulationTNF-α, IL-1β, IL-6 levelsImmune response regulation

Nitric oxide production inhibition assays have emerged as valuable tools for evaluating anti-inflammatory activity. These assays typically employ lipopolysaccharide-stimulated macrophages and measure the suppression of nitric oxide production, providing insights into the compounds' ability to modulate inflammatory signaling pathways [10] [13].

Cytokine production assays evaluate the effects of compounds on pro-inflammatory cytokine production, including tumor necrosis factor-α, interleukin-1β, and interleukin-6. These assays provide comprehensive information about the compounds' ability to modulate the inflammatory cytokine network and their potential therapeutic applications [10] [13].

Phospholipase A2 inhibition assays have been utilized to evaluate the anti-inflammatory activity of benzoic acid derivatives. These studies have revealed that selected benzoic acid derivatives exhibit strong inhibitory activity against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway [14] [15] [16]. The inhibitory activities of compounds such as gallic acid, protocatechuic acid, syringic acid, and vanillic acid have been characterized, with gallic acid demonstrating the strongest inhibitory activity.

Table 4: Benzoic Acid Derivatives Anti-Inflammatory Activity

CompoundMembrane Stabilization (%)PLA2 Inhibition ActivityStructural FeaturesSAR Insights
Veratric acid69.16Strong (micromolar range)Methoxy groupsElectron-donating groups enhance activity
Eudesmic acid62.4Strong (micromolar range)Multiple methoxyMethoxy positioning critical
Cumic acid44.2ModerateSingle methoxyPosition of substitution matters
Syringic acid29.64Strong (micromolar range)Multiple methoxyMultiple substitutions beneficial
Gallic acidHighStrongestMultiple hydroxylHydroxyl groups essential for activity
Protocatechuic acidHighStrong (micromolar range)Hydroxyl groupsHydroxyl positioning important

The structure-activity relationship studies of benzoic acid derivatives have revealed that electron-donating groups such as methoxy and hydroxyl groups in the pharmacophore are imperative attributes for anti-inflammatory activity [17]. The positioning and number of these substituents significantly influence the compounds' biological activity, with multiple electron-donating groups generally enhancing anti-inflammatory potency.

XLogP3

2.9

Dates

Last modified: 08-19-2023

Explore Compound Types